molecular formula C15H18N2O2 B12908710 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 61341-30-8

4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12908710
CAS No.: 61341-30-8
M. Wt: 258.32 g/mol
InChI Key: SAPACDFRZIECAB-UHFFFAOYSA-N
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Description

4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is a high-purity chemical reagent designed for medicinal chemistry and pharmacological research. This compound belongs to the class of isoindoline-1,3-dione derivatives, a scaffold recognized for its significant and multidirectional biological activities . The core phthalimide structure is substituted at the 4-position with a (3-methylcyclohexyl)amino group, a feature that influences the compound's lipophilicity and its interaction with biological targets. The primary research applications of this compound are in the fields of neurodegenerative diseases and inflammation. Derivatives of isoindoline-1,3-dione have demonstrated promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes targeted in the search for potential Alzheimer's disease therapies . Furthermore, structurally similar phthalimide analogs have shown potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, both COX-1 and COX-2, and by scavenging reactive oxygen and nitrogen species (ROS/RNS) . The presence of the cyclohexyl moiety may enhance the molecule's ability to cross biological membranes, making it a valuable probe for central nervous system (CNS) research . The mechanism of action for this class of compounds involves interaction with specific enzymatic targets. In cholinesterase inhibition, the molecule is designed to bind to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine and potentially ameliorating cholinergic deficits . In anti-inflammatory research, its value is linked to the suppression of pro-inflammatory pathways and COX enzyme activity, which are crucial in the inflammatory response . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

61341-30-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19)

InChI Key

SAPACDFRZIECAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Preparation of the Isoindole-1,3-dione Core

The isoindole-1,3-dione core is commonly prepared by condensation of phthalic anhydride or its derivatives with ammonia or primary amines. In some processes, protected phthalic acid derivatives (e.g., dimethyl 3-amino-4-hydroxyphthalate) are hydrolyzed and cyclized to form the isoindole-1,3-dione ring system under acidic or basic conditions.

  • Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid is performed in the presence of bases such as sodium hydroxide at controlled temperatures (e.g., room temperature to 50 °C).
  • Cyclization to the isoindole-1,3-dione ring is achieved by heating with organic acids like acetic acid, often in the presence of bases such as triethylamine, at elevated temperatures (~120 °C).

Alternative Aminomethylation Approach

An alternative method involves aminomethylation of the isoindole-1,3-dione core using formaldehyde and the corresponding amine (e.g., 3-methylcyclohexylamine) under reflux in solvents like tetrahydrofuran (THF). This Mannich-type reaction proceeds with good yields (47–93%) and allows direct attachment of the amino substituent to the nitrogen of the imide ring.

  • The reaction is monitored by thin-layer chromatography (TLC) and the products are purified by crystallization from ethanol or ethanol/hexane mixtures.
Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Hydrolysis of protected phthalate Sodium hydroxide or triethylamine (base) Water or aqueous 25–50 Converts ester to acid for cyclization
Cyclization to isoindole-1,3-dione Acetic acid, triethylamine (base) Acetic acid ~120 Forms isoindole-1,3-dione ring
Reduction of hydrazono group H2 gas, 10% Pd/C catalyst, methanesulfonic acid Methanol Room temperature Converts hydrazono to amine
Amino substituent introduction 3-Methylcyclohexyl acyl chloride, diisopropylethylamine Acetonitrile 0–20 Forms amide or amine linkage
Aminomethylation (alternative) Formaldehyde, 3-methylcyclohexylamine THF Reflux (~66) Mannich reaction for direct amine attachment
  • Yields for the aminomethylation approach range from 47% to 93%, with purification by recrystallization.
  • Reduction and substitution steps typically proceed with high efficiency, though exact yields depend on scale and purity of reagents.
  • Purification methods include filtration, recrystallization from ethanol or ethanol/hexane mixtures, and chromatographic techniques as needed.
  • The described processes allow stereochemical control by selecting appropriate stereoisomers of starting materials such as 3-aminopiperidine derivatives.
  • Use of mild reducing agents and controlled temperatures improves selectivity and reduces by-products.
  • The aminomethylation method offers a straightforward route with good yields and operational simplicity.
  • The processes are scalable and suitable for commercial production due to cost-effectiveness and reproducibility.
Method Key Reagents Solvent(s) Temperature Range (°C) Yield (%) Advantages
Hydrolysis and Cyclization Sodium hydroxide, acetic acid, triethylamine Water, acetic acid 25–120 High (not specified) Efficient core formation
Reduction and Substitution H2/Pd-C, methanesulfonic acid, 3-methylcyclohexyl acyl chloride Methanol, acetonitrile 0–25 High (not specified) Selective amine introduction
Aminomethylation (Mannich) Formaldehyde, 3-methylcyclohexylamine THF Reflux (~66) 47–93 Simple, good yield, direct method

The preparation of 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione involves well-established synthetic routes combining hydrolysis, cyclization, reduction, and nucleophilic substitution or aminomethylation. The choice of method depends on available starting materials, desired stereochemistry, and scale. The processes described are supported by detailed research findings and offer efficient, scalable, and selective routes to this compound, suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione

The positional isomer with a 4-methylcyclohexylamino group (CAS 61341-31-9) shares the same molecular formula (C₁₅H₁₈N₂O₂) and molar mass (258.32 g/mol) as the target compound . However, the methyl group’s position on the cyclohexane ring leads to distinct steric and conformational properties. For example:

  • Crystallography : Analogous cyclohexane-containing compounds exhibit deviations in planarity (e.g., 0.173 Å for C13 in compound 4d’ ), suggesting that methyl positioning could alter crystal packing and solubility.

Amino-Substituted Derivatives: 4-Amino-2-Aryl-1H-isoindole-1,3(2H)-diones

Derivatives with aryl substituents (e.g., phenyl, fluorophenyl) at the 2-position demonstrate substituent-dependent electrochemical and optical properties :

  • Electrochemical Behavior : Electron-withdrawing groups (e.g., pentafluoro-λ⁶-sulfanyl) on the aryl ring lead to irreversible reduction processes (e.g., compounds 4d and 4g), whereas others exhibit quasi-reversible behavior . The target compound’s 3-methylcyclohexyl group, being less electron-withdrawing, may favor reversible reduction.

Methoxy and Imidazole Derivatives

Imidazole-containing 4-methoxy-1H-isoindole-1,3(2H)-diones (e.g., Figure 12 in ) show structure-activity relationships (SAR) in serotonin and dopamine receptor modulation :

  • Receptor Affinity: Methoxy and imidazole substituents enhance 5-HT₁ₐ and D₂ receptor binding.

Fluorinated Derivatives

5-Fluoro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione (compound 13 in ) highlights the impact of fluorine on anticonvulsant activity :

  • Spectroscopic Properties : Fluorine substitution shifts IR carbonyl stretches (e.g., 1776 cm⁻¹ for C=O), whereas the target compound’s cyclohexyl group may reduce vibrational mode intensity due to increased steric bulk .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Reduction Behavior Key Spectral Features (IR, cm⁻¹) Biological Activity
Target Compound 4-(3-Methylcyclohexylamino) C₁₅H₁₈N₂O₂ 258.32 Likely quasi-reversible* ~1720–1770 (C=O)* Not reported
4-[(4-Methylcyclohexyl)amino] Isomer 4-(4-Methylcyclohexylamino) C₁₅H₁₈N₂O₂ 258.32 Not reported Not reported Not reported
4-Amino-2-(pentafluorosulfanylphenyl) 2-(pentafluoro-λ⁶-sulfanylphenyl) C₁₄H₇F₅N₂O₂S 362.28 Irreversible Not reported Triboluminescent
5-Fluoro-2-(4-phenoxyphenyl) 5-Fluoro, 2-(4-phenoxyphenyl) C₂₀H₁₂FNO₃ 333.32 Not reported 1776, 1722 (C=O) Anticonvulsant (potential)
4-Methoxy-imidazole derivative 4-Methoxy, imidazole side chain Varies Varies Not reported Not reported Serotonin receptor modulation

*Inferred from analogous phthalimides .

Research Findings and Implications

  • Structural Influence: The 3-methylcyclohexylamino group likely enhances lipophilicity compared to aryl or methoxy analogs, impacting solubility and membrane permeability .
  • Electrochemical Profile : Unlike electron-withdrawing aryl derivatives, the target compound may exhibit reversible reduction, suggesting stability in redox environments .
  • Therapeutic Potential: While fluorinated and methoxy derivatives show anticonvulsant or receptor-modulating activity, the target compound’s biological effects remain unexplored. Comparative in vitro assays are needed.

Biological Activity

4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the isoindoline derivatives class, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer research and neurological disorders.

The compound's molecular formula is C15H18N2O2, with a molecular weight of 258.32 g/mol. Its structure features a unique 3-methylcyclohexylamine group, which influences its biological activity and pharmacological properties.

PropertyValue
CAS Number61341-30-8
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
IUPAC Name4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione
InChI KeySAPACDFRZIECAB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Amyloid Aggregation : The compound has shown potential in inhibiting the aggregation of amyloid proteins, which is significant in Alzheimer's disease research.
  • Dopamine Receptor Interaction : Preliminary studies suggest that it may interact with dopamine receptors, indicating potential applications in treating neurological disorders.

In Vitro Studies

Research has indicated that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies on related isoindole derivatives have demonstrated their ability to inhibit the viability of A549 lung adenocarcinoma cells. The IC50 values for these compounds were observed as follows:

Cell LineCompound 4 IC50 (μM)Compound 3 IC50 (μM)
A549116.26114.25
HeLa140.60148.59

These results suggest that the compound exhibits significant anticancer activity and could be a candidate for further development .

In Vivo Studies

In vivo studies using nude mice xenograft models have been conducted to evaluate the therapeutic potential of isoindole derivatives against cancer. The treatment groups showed reduced tumor sizes compared to control groups, indicating promising anticancer effects. The compounds were administered intravenously at varying doses, demonstrating a dose-dependent response in tumor growth inhibition .

Case Studies

Recent case studies have highlighted the efficacy of isoindole derivatives in preclinical settings:

  • A549-Luc Xenograft Model : Mice injected with A549-Luc cells showed significant tumor growth inhibition when treated with compound derivatives over a period of 60 days. Histopathological analyses confirmed reduced tumor proliferation and improved survival rates among treated groups compared to controls .
  • Toxicological Assessments : Toxicological studies indicated that while these compounds exhibit potent anticancer activity, they also necessitate careful evaluation of their safety profiles to ascertain any adverse effects on vital organs during prolonged exposure .

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